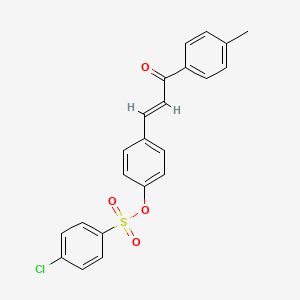

4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester" is a chemical that appears to be related to a family of organic compounds that include benzenesulfonic acid derivatives and esters. These compounds are of interest due to their potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid, which could provide insights into the synthesis of the compound . Additionally, the creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has been investigated, indicating the reactivity of similar sulfonyl chloride compounds with amino acid methyl esters .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray single crystal diffraction, revealing the organization of these molecules as molecular crystals and providing details on intramolecular hydrogen bonds . This information could be useful in predicting the molecular structure of "this compound."

Chemical Reactions Analysis

The photodimerization behavior of benzoic acid derivatives has been studied, showing that these compounds can undergo photochemical reactions to yield cyclobutane derivatives in a topochemical fashion . Additionally, the photolytic oxidation of alkylbenzenesulfonic acids by aqueous sodium hypochlorite has been examined, which could be relevant to understanding the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and reactivity. For example, the photodimerization study suggests that the crystalline state of these compounds is important for their reactivity, which could impact their physical properties . The study on photolytic oxidation provides insights into the potential degradation products and the conditions under which these reactions occur .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Applications

This compound, belonging to the broader class of sulfonated esters and phenyl compounds, may share characteristics and applications with other similarly structured chemicals. Research into related compounds has highlighted several key areas of interest:

Environmental Persistence and Effects :

- Parabens, structurally similar due to their ester linkages and phenolic nature, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental persistence of such compounds and their potential as weak endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015) source.

Synthetic Utilities :

- Research into the synthetic applications of compounds with similar phenyl and ester functionalities has shown their utility in creating a variety of heterocyclic compounds. This suggests the compound could potentially be used as a building block in organic synthesis, especially in the creation of complex molecular architectures (Ibrahim, 2011) source.

Antioxidant and Pharmacological Effects :

- Phenolic compounds, including those with structural similarities to the compound , have been noted for their antioxidant and various pharmacological effects. Research has highlighted their roles in preventing oxidative stress and potential therapeutic applications in treating metabolic syndrome and related disorders (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017) sourcesourcesource.

Biodegradation and Environmental Impact :

- The biodegradability and environmental impact of sulfonic acid esters are crucial areas of research. Studies on related compounds could provide insight into the environmental fate, potential bioaccumulation, and degradation pathways of "4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester", guiding safe handling and disposal practices.

Eigenschaften

IUPAC Name |

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClO4S/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)27-28(25,26)21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDWCVFIMKUVKF-GIDUJCDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)

![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2552488.png)

![Methyl 5-[[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxylate](/img/structure/B2552490.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)